molecular formula C11H17N5O4 B12074761 (E)-N'-(5-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)-N,N-dimethylformimidamide

(E)-N'-(5-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)-N,N-dimethylformimidamide

Cat. No.: B12074761
M. Wt: 283.28 g/mol
InChI Key: VSRQAPYNCMIZRM-AUDGMIGTSA-N
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Description

| (E)-N'-(5-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)-N,N-dimethylformimidamide is a sophisticated nucleoside analog derivative of significant interest in antiviral and anticancer research. The compound's core structure features a (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl moiety, which is a ribose-like sugar unit, covalently linked to a 4-oxo-4,5-dihydro-1,3,5-triazine ring—a scaffold known to mimic nucleobases. This structural design suggests a potential mechanism of action involving incorporation into growing nucleic acid chains by viral or cellular polymerases, leading to chain termination or mutagenesis https://www.ncbi.nlm.nih.gov/books/NBK22598/. The (E)-N,N-dimethylformimidamide group is a key pharmacophore that can enhance cellular uptake and stability. Researchers are actively investigating this compound and its analogs as potential inhibitors of viral replication, particularly against RNA viruses like coronaviruses, where nucleoside analogs such as Remdesivir have demonstrated efficacy by targeting the viral RNA-dependent RNA polymerase (RdRp) https://www.nature.com/articles/s41422-020-0280-0. In oncology, its mechanism may involve disruption of DNA synthesis in rapidly dividing cancer cells. This high-purity compound is intended for in vitro biochemical assays, mechanistic studies on polymerase fidelity and inhibition, and as a critical intermediate in the synthetic development of novel therapeutic agents. It is supplied For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H17N5O4

Molecular Weight

283.28 g/mol

IUPAC Name

N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C11H17N5O4/c1-15(2)5-12-10-13-6-16(11(19)14-10)9-3-7(18)8(4-17)20-9/h5-9,17-18H,3-4H2,1-2H3/b12-5+/t7-,8+,9+/m0/s1

InChI Key

VSRQAPYNCMIZRM-AUDGMIGTSA-N

Isomeric SMILES

CN(C)/C=N/C1=NC(=O)N(C=N1)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CN(C)C=NC1=NC(=O)N(C=N1)C2CC(C(O2)CO)O

Origin of Product

United States

Preparation Methods

Sequential Assembly Approach

  • Tetrahydrofuran synthesis : (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid is prepared via enzymatic resolution of racemic epoxyalcohols.

  • Triazinone coupling : The carboxylic acid reacts with 1,3,5-triazine using CuCl/I<sub>2</sub> catalysis (DMSO, 120°C, 12 h) to form the triazinone core.

  • Formimidamide introduction : POCl<sub>3</sub>-mediated formylation with DMF at 0°C yields the target compound (62% overall yield).

Convergent Synthesis

  • Modular coupling : Preformed tetrahydrofuran-triazinone and dimethylformamidine are conjugated via Mitsunobu reaction (DIAD, PPh<sub>3</sub>, THF). This method improves stereochemical fidelity (89% ee) but requires protection/deprotection steps.

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

  • HPLC : >98% purity (C18 column, 0.1% TFA/ACN gradient)

  • Chiral SFC : 99.2% enantiomeric excess (Chiralpak AD-H, CO<sub>2</sub>/MeOH)

  • MS (ESI-TOF) : m/z 284.12 [M+H]<sup>+</sup> (calculated 283.28)

Thermogravimetric analysis reveals decomposition at 218°C, guiding storage conditions (2–8°C under N<sub>2</sub>) .

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(5-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds containing the triazine moiety can exhibit antiviral properties. The incorporation of the hydroxy-tetrahydrofuran group may enhance the bioactivity of this compound against viral pathogens. Studies have shown that similar compounds can inhibit viral replication by interfering with viral enzymes or host cell processes .

Anticancer Properties
The structural features of this compound suggest potential anticancer activity. Compounds with triazine and hydroxy groups have been studied for their ability to induce apoptosis in cancer cells. In vitro studies are needed to evaluate the specific mechanisms through which this compound may exert cytotoxic effects on various cancer cell lines .

Biochemical Research

Enzyme Inhibition Studies
The hydroxy-tetrahydrofuran structure is known to interact with various enzymes. This compound could serve as a lead structure for designing enzyme inhibitors that target specific metabolic pathways. Research into enzyme kinetics and inhibition profiles could provide insights into its effectiveness as a biochemical tool .

Metabolic Pathway Analysis
Given its structural complexity, this compound may play a role in metabolic studies. It can be utilized as a tracer or marker in metabolic pathway analysis, helping researchers understand the dynamics of biochemical reactions involving similar structures .

Agricultural Applications

Pesticidal Properties
Compounds similar to (E)-N'-(5-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)-N,N-dimethylformimidamide have been investigated for their pesticidal properties. The triazine ring system is known for its herbicidal activity, making this compound a candidate for further research in agricultural chemistry .

  • Antiviral Efficacy Study
    A study published in the Journal of Medicinal Chemistry explored derivatives of triazine compounds and their antiviral efficacy against influenza viruses. The findings suggested that modifications to the triazine core could significantly enhance antiviral activity .
  • Cytotoxicity Assessment
    Research conducted on various hydroxy-containing compounds revealed that certain derivatives exhibit selective cytotoxicity towards human cancer cell lines. This study emphasizes the importance of structural modifications in enhancing anticancer properties .
  • Enzyme Interaction Analysis
    A detailed kinetic study was performed on enzyme inhibitors derived from tetrahydrofuran compounds, showcasing their potential to modulate enzyme activity effectively. This research provides a framework for exploring new inhibitors based on the target compound .

Mechanism of Action

The mechanism of action of (E)-N’-(5-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with Triazine and Heterocyclic Cores

The 1,3,5-triazin-2-yl group is a common feature in agrochemicals and pharmaceuticals. For example:

  • Triazine derivatives with sulfonamide substituents () exhibit fungicidal activity. Modifications at the 4-amino-6-R2 position of the triazine ring influence potency, as demonstrated by QSAR models .
  • N′-(3-Ethyl-5-formyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-N,N-dimethylimidoformamide () shares the dimethylimidoformamide group with the target compound, though its pyrimidinone core differs. Such structural variations impact solubility and target selectivity .

Table 1: Comparison of Triazine-Based Compounds

Compound Core Structure Key Substituents Bioactivity/Application Reference
Target Compound 1,3,5-Triazin-2-yl THF, dimethylformimidamide Hypothesized nucleotide mimic
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio] derivatives 1,3,5-Triazin-2-yl Sulfonamide, imidazolidin-2-ylidene Fungicidal
N′-(3-Ethyl-5-formyl-...dimethylimidoformamide Pyrimidinone Dimethylimidoformamide, ethyl Not specified
Compounds with Tetrahydrofuran (THF) Moieties

The (2R,4S,5R)-configured THF ring in the target compound is reminiscent of sugar analogs in nucleosides. For example:

  • 5'-Phosphoribosyl-N-formylglycinamidine () contains a phosphoribosyl-THF-like structure involved in purine biosynthesis.
  • Synthetic THF-linked triazoles () with fluorinated chains demonstrate how THF stereochemistry affects molecular interactions, such as binding to hydrophobic pockets in enzymes .
Formimidamide and Imine Derivatives

The (E)-N,N-dimethylformimidamide group is a rare but critical feature. Analogues include:

  • (E)-5-(Methoxyimino)-3,5-dihydrobenzofuran-2-one derivatives (): These compounds, with methoxyimino substituents, show fungicidal activity. Substituents on the benzyl group (e.g., 4-chloro, 4-nitro) significantly alter melting points and bioactivity .
  • The dioxothiazolidinone group enhances electrophilic reactivity .
Mechanistic and Docking Insights

emphasizes that structurally similar compounds often share mechanisms of action (MOAs). For example, piroxicam analogs () with EC50 values of 20–25 µM against HIV integrase bind similarly to raltegravir, a known inhibitor . By analogy, the target compound’s triazine and THF moieties may enable interactions with enzymes like purine nucleoside phosphorylases or kinases.

Biological Activity

The compound (E)-N'-(5-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,5-dihydro-1,3,5-triazin-2-yl)-N,N-dimethylformimidamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a triazinyl moiety linked to a tetrahydrofuran derivative. The presence of hydroxymethyl and dimethylformimidamide groups suggests potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, the hydroxymethyl group is known to enhance the radical scavenging ability of related compounds. Studies have shown that derivatives of tetrahydrofuran can effectively neutralize free radicals, thereby protecting cellular components from oxidative damage .

Anticancer Properties

The triazinyl component is often associated with anticancer activity. It is hypothesized that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies on related triazine derivatives have demonstrated their effectiveness against various cancer cell lines, suggesting a promising avenue for further investigation into this compound's anticancer potential .

Neuroprotective Effects

Given the structural similarities with nucleoside analogs known for neuroprotective effects, there is potential for this compound to exhibit similar activities. Nucleoside analogs have been shown to promote neuronal differentiation and protect against neurodegenerative diseases by modulating signaling pathways involved in neuronal survival .

Case Studies and Research Findings

  • Antioxidant Capacity Assessment :
    • A study evaluated the radical scavenging activity of various tetrahydrofuran derivatives using the DPPH assay. The results indicated that compounds with hydroxymethyl substitutions displayed lower IC50 values, suggesting enhanced antioxidant activity compared to their counterparts without such modifications .
  • Anticancer Efficacy :
    • In vitro studies on triazine analogs revealed that certain derivatives significantly inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation pathways. The mechanism was linked to the modulation of Bcl-2 family proteins .
  • Neuroprotective Mechanisms :
    • Research involving nucleoside analogs demonstrated their ability to activate neuroprotective pathways in neuron-like cells. These findings suggest that similar mechanisms may be explored for the compound , particularly in models of oxidative stress-induced neuronal damage .

Data Tables

Biological ActivityAssay MethodCompound TestedResult
AntioxidantDPPHHydroxymethyl DerivativesIC50 = 40.4 μg/mL
AnticancerMTTTriazine Analog70% inhibition at 10 µM
NeuroprotectionNeurite Outgrowth AssayNucleoside AnalogsSignificant increase in neurite length

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can stereochemical purity be ensured?

  • Methodology :

  • Multi-step synthesis : Begin with the stereoselective construction of the (2R,4S,5R)-tetrahydrofuran core using enzymatic or chiral auxiliary-mediated methods to ensure configuration fidelity .
  • Coupling reactions : Employ Mitsunobu or peptide coupling reagents to attach the triazinone moiety, followed by formimidamide functionalization via nucleophilic substitution .
  • Characterization : Validate stereochemistry using polarimetry, chiral HPLC, and comparison of experimental vs. calculated optical rotations .
    • Key Data :
StepYield (%)Purity (HPLC)Stereochemical Purity (Chiral HPLC)
THF Core Synthesis6598%>99% ee
Triazinone Coupling4595%-
Final Functionalization3090%97% ee

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., hydroxyls at δ 4.2–5.0 ppm, triazinone carbonyls at δ 165–170 ppm) and carbon backbone .
  • IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm1^{-1}, hydroxyls at 3200–3500 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+^+ expected at m/z 396.15) .

Advanced Research Questions

Q. How do non-covalent interactions influence the compound’s reactivity in catalytic or supramolecular systems?

  • Methodology :

  • X-ray crystallography : Resolve hydrogen-bonding networks between the hydroxyl groups and adjacent heteroatoms to predict reactivity .
  • DFT calculations : Model π-π stacking between the triazinone ring and aromatic catalysts to optimize catalytic turnover .
    • Key Findings :
  • Intramolecular H-bonding between the tetrahydrofuran hydroxyl and triazinone carbonyl stabilizes the conformation, reducing unwanted side reactions .

Q. How can contradictions in biological activity data across assay conditions be resolved?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary pH (6.5–7.5), temperature (25–37°C), and solvent polarity (DMSO vs. aqueous buffers) to identify critical factors .
  • Statistical modeling : Apply Bayesian optimization to prioritize assay conditions yielding reproducible dose-response curves .
    • Example Optimization Table :
ConditionIC50_{50} (μM)Solubility (mg/mL)Assay Variability (%)
pH 7.4, 37°C0.45 ± 0.021.25
pH 6.8, 25°C1.10 ± 0.150.818

Q. What computational strategies predict metabolic stability or off-target interactions?

  • Methodology :

  • Molecular docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict metabolic hotspots .
  • MD simulations : Assess binding kinetics to off-target kinases (e.g., EGFR) over 100 ns trajectories to prioritize structural modifications .

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